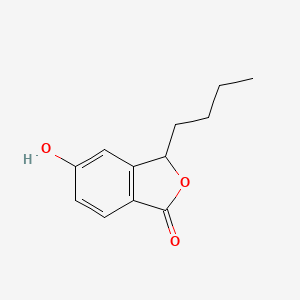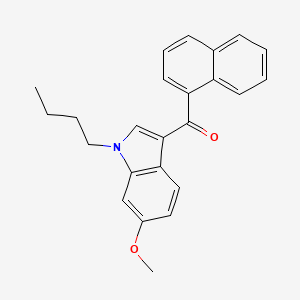
(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone: is a synthetic cannabinoid that is structurally related to JWH 073. This compound is primarily used for research and forensic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone involves the reaction of 1-butyl-6-methoxy-1H-indole-3-carboxylic acid with 1-naphthalenyl-methanone under specific conditions . The reaction typically requires a solvent such as dimethylformamide, dimethyl sulfoxide, or ethanol, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities .
Analyse Des Réactions Chimiques
Types of Reactions: (1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of (1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone involves its interaction with cannabinoid receptors, specifically the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2) . The compound acts as an agonist at these receptors, mimicking the effects of natural cannabinoids. This interaction leads to various physiological and pharmacological effects, including modulation of neurotransmitter release and alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
JWH 073: The parent compound, which is a potent synthetic cannabinoid.
JWH 073 6-hydroxyindole metabolite: A primary metabolite of JWH 073 that is structurally similar to the 6-methoxyindole analog.
JWH 018: Another synthetic cannabinoid with a similar structure and pharmacological profile.
Uniqueness: (1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone is unique due to the presence of a methoxy group at the 6-position of the indole ring. This structural modification can influence its binding affinity and activity at cannabinoid receptors, potentially leading to different pharmacological effects compared to other similar compounds .
Propriétés
IUPAC Name |
(1-butyl-6-methoxyindol-3-yl)-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-3-4-14-25-16-22(20-13-12-18(27-2)15-23(20)25)24(26)21-11-7-9-17-8-5-6-10-19(17)21/h5-13,15-16H,3-4,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQNBXNHANIAJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=C1C=C(C=C2)OC)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017696 |
Source


|
| Record name | (1-Butyl-6-methoxy-1H-indol-3-yl)(1-naphthyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1869980-05-1 |
Source


|
| Record name | (1-Butyl-6-methoxy-1H-indol-3-yl)(1-naphthyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
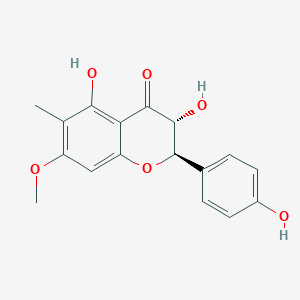
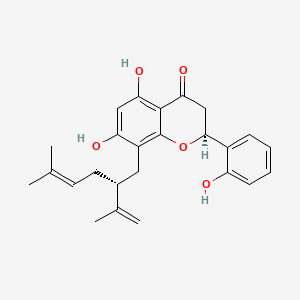
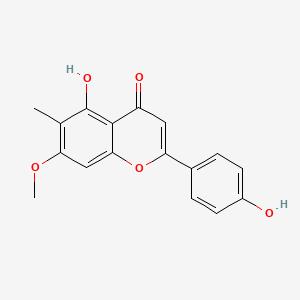
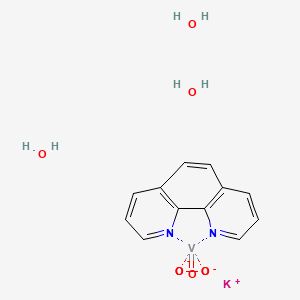
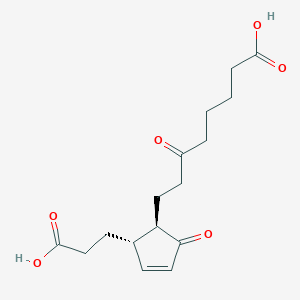
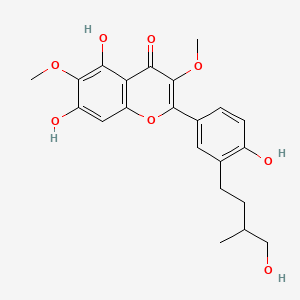
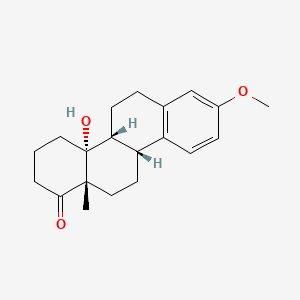
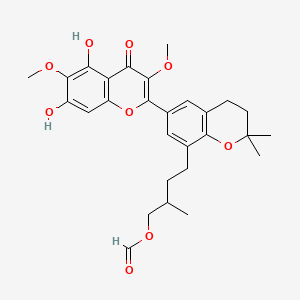
![4H-[1,3]thiazolo[5,4-f][1,3]benzothiazine](/img/structure/B592824.png)
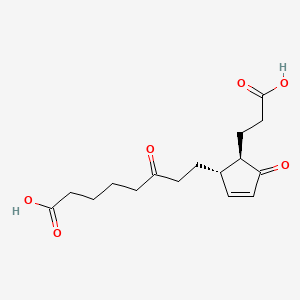

![Disodium;[9-chloro-2-(9-chloro-3-sulfonatooxybenzo[f][1]benzothiol-2-yl)benzo[f][1]benzothiol-3-yl] sulfate](/img/structure/B592829.png)
